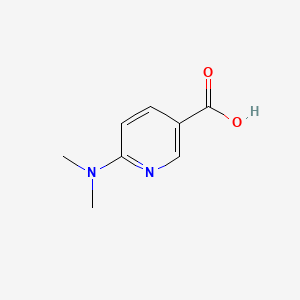

6-(dimethylamino)nicotinic acid

Description

The exact mass of the compound 6-(Dimethylamino)pyridine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)7-4-3-6(5-9-7)8(11)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMLEYINWKGSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232030 | |

| Record name | 3-Pyridinecarboxylic acid, 6-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82846-28-4 | |

| Record name | 6-(Dimethylamino)-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082846284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 82846-28-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 6-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Dimethylamino)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(DIMETHYLAMINO)-3-PYRIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21E3K6C9ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(dimethylamino)nicotinic acid (CAS: 82846-28-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 6-(dimethylamino)nicotinic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its chemical and physical properties, established synthesis and purification protocols, and its role as a key intermediate in the development of pharmacologically active agents. The document further outlines detailed analytical methodologies for characterization and quality control, alongside essential safety and handling protocols. This guide is structured to provide both foundational knowledge and practical, field-proven insights to support advanced research and development activities.

Chemical Identity and Physicochemical Properties

This compound, also known as 6-(Dimethylamino)pyridine-3-carboxylic acid, is a substituted pyridine derivative. The presence of both a carboxylic acid and a dimethylamino group on the pyridine ring imparts unique chemical characteristics, making it a valuable synthon in organic chemistry.

Table 1: Physicochemical and Structural Data for this compound [1][2]

| Property | Value | Source |

| CAS Number | 82846-28-4 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1] |

| Physical Form | Solid, Off-white to Yellow | [1] |

| Purity | Typically ≥98% | |

| Canonical SMILES | CN(C)C1=NC=C(C=C1)C(=O)O | [1] |

| InChI Key | XWMLEYINWKGSAC-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 53.4 Ų | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Storage | Sealed in dry, room temperature conditions |

Synthesis and Purification

While specific, detailed industrial synthesis routes for this compound are often proprietary, the general approach involves the modification of a pre-formed pyridine ring. A common conceptual pathway starts from a readily available halonicotinic acid, such as 6-chloronicotinic acid or 6-bromonicotinic acid.

General Synthesis Workflow: Nucleophilic Aromatic Substitution

The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of a halide at the 6-position by a nucleophile.

Caption: General synthesis workflow for this compound.

Step-by-Step Protocol (Illustrative)

-

Reaction Setup: A pressure vessel is charged with 6-bromonicotinic acid and a suitable polar aprotic solvent like dimethylformamide (DMF).[3]

-

Nucleophilic Addition: The vessel is cooled, and an excess of dimethylamine (either as a condensed gas or a concentrated solution) is added.

-

Heating: The vessel is sealed and heated to a temperature typically ranging from 80-150 °C. The progress of the reaction is monitored by a suitable technique like HPLC or TLC.

-

Workup: After completion, the reaction mixture is cooled. The solvent may be removed under reduced pressure. The residue is then dissolved in water, and the pH is carefully adjusted to the isoelectric point of the amino acid to precipitate the crude product.

-

Purification: The crude solid is collected by filtration and purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product with high purity.

Causality Insight: The use of a polar aprotic solvent stabilizes the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, accelerating the rate of halide displacement. The final pH adjustment is critical; at a low pH, the amino group is protonated, increasing solubility, while at a high pH, the carboxylate salt is formed, also increasing solubility. Precipitation is maximal at the isoelectric point.

Applications in Research and Drug Development

This compound is primarily utilized as a "fragment molecule" or "building block" in the synthesis of more complex molecules.[4] Its structure is found within various scaffolds designed for biological activity. Nicotinic acid and its derivatives are known to be versatile pharmacophores with applications ranging from anti-inflammatory to antimicrobial and fungicidal activities.[5][6][7][8]

-

Scaffold for Biologically Active Compounds: The pyridine core is a common feature in many drugs. The dimethylamino and carboxylic acid groups on this compound provide two distinct points for further chemical modification, allowing for the construction of diverse chemical libraries for screening.

-

Anti-inflammatory Agents: Research has shown that various nicotinic acid derivatives can exhibit significant anti-inflammatory activity, sometimes by inhibiting inflammatory cytokines like TNF-α and IL-6 or enzymes like COX-2.[6]

-

Antimicrobial Agents: Novel acylhydrazone and 1,3,4-oxadiazole derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria, including resistant strains like MRSA.[7]

-

Fungicides: Certain nicotinamide derivatives have been developed as succinate dehydrogenase (SDH) inhibitors, a validated mechanism for fungicidal action in agrochemistry.[8]

While direct biological activity of this compound itself is not extensively documented in public literature, its value lies in its role as a precursor. The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, contributing to factors like receptor binding and pharmacokinetic properties.[9]

Caption: Logical relationship of the topic compound as a versatile building block.

Analytical Methodologies

Accurate characterization and quantification are critical for ensuring the quality and consistency of this compound for research and development. A multi-pronged analytical approach is recommended.

Table 2: Recommended Analytical Protocols

| Technique | Purpose | Typical Parameters & Expected Results |

| HPLC-UV | Purity assessment and quantification | Column: C18 reverse-phase (e.g., 4.6x150 mm, 5 µm).[10]Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water containing an acid modifier (e.g., 0.1% Formic Acid or Phosphoric Acid).[10]Detection: UV at ~210 nm or ~260 nm.[10]Expected Result: A major peak corresponding to the compound, with purity calculated by area percentage. |

| LC-MS | Identity confirmation and impurity identification | Ionization: Positive Electrospray Ionization (ESI+).[11]Detection: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ at m/z 167.1.[11]Expected Result: Confirms the molecular weight of the main peak and provides masses for any minor impurities. |

| ¹H NMR | Structural elucidation | Solvent: DMSO-d₆ or D₂O with base.Expected Result: Peaks corresponding to the aromatic protons on the pyridine ring, the N-methyl protons (singlet), and the acidic proton (if not exchanged). |

| Titration | Assay (potency determination) | Method: Acid-base titration. Titrate with a standardized base (e.g., 0.1 M NaOH) using a pH meter or an indicator like phenolphthalein.[12]Expected Result: Provides a highly accurate measure of the molar content of the acidic substance. |

Self-Validating HPLC-UV Protocol for Purity

-

Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in a known volume (e.g., 10 mL) of mobile phase diluent to create a stock solution. Prepare working standards by serial dilution.

-

Sample Preparation: Prepare the sample to be tested at a similar concentration to the primary working standard.

-

Chromatographic Conditions:

-

Analysis: Inject a blank (diluent), followed by the reference standard, and then the sample.

-

System Suitability: The reference standard injection should exhibit a tailing factor between 0.9 and 1.5 and a theoretical plate count of >2000.

-

Calculation: Purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method). Assay can be calculated against the standard curve generated from the working standards.

Trustworthiness Insight: This protocol is self-validating through the inclusion of a reference standard and system suitability checks. Consistent retention time confirms identity, while peak shape and plate count ensure the chromatographic system is performing adequately for accurate separation and quantification.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

GHS Hazard Classification: The compound is generally classified with the GHS07 pictogram (Exclamation mark).

-

H317: May cause an allergic skin reaction.

-

It may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), similar to related nicotinic acid compounds.[13]

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 82846-28-4) is a foundational building block for medicinal and synthetic chemists. Its straightforward synthesis from halo-nicotinic acids and the dual reactivity of its functional groups make it an attractive starting point for creating diverse molecular libraries. While not a therapeutic agent itself, its structural motif is integral to the development of novel compounds with potential anti-inflammatory and antimicrobial properties. A thorough understanding of its properties, analytical methodologies, and safety protocols, as outlined in this guide, is crucial for its effective and safe utilization in advancing drug discovery and materials science research.

References

- Angene Chemical. (2024). Safety Data Sheet: 6-(Methylamino)nicotinic acid.

- TargetMol. (n.d.). Data Sheet (Cat.No.PDK0425): this compound.

- Sigma-Aldrich. (n.d.). This compound | 82846-28-4.

- Guidechem. (n.d.). This compound 82846-28-4 wiki.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Capot Chemical. (n.d.). MSDS of 6-Dimethylaminomethyl-nicotinic acid.

- Chemsrc. (n.d.). 6-Bromonicotinic acid | CAS#:6311-35-9.

- Frontier Specialty Chemicals. (n.d.). 6-(N,N-Dimethylamino)nicotinic acid.

- Ramalakshmi, N., Aruloly, L., et al. (2009).

- Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 82846-28-4.

- CHIRALEN. (n.d.). 6-(Dimethylamino)-4-methylnicotinic acid.

- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry.

- Sigma-Aldrich. (n.d.). Nicotin.

- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of Methyl 6-Methylnicotinate and Other Nicotinic Acid Esters.

- Sieniawska, E., et al. (n.d.).

- National Institutes of Health. (n.d.).

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Nicotinic acid.

- CymitQuimica. (2025). SAFETY DATA SHEET: 4-(Dimethylamino)Nicotinic Acid.

- Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

- SciSpace. (n.d.). Chemical determination of nicotinic acid and nicotinamide.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Nicotinamide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Nicotinamide as a Pharmaceutical Intermediate: Synthesis and Applications.

- National Institutes of Health. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.

- Bevital AS. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.

- SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.

- MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.

- University of Giessen. (n.d.). Identification of lead molecules for the development of antivirals targeting the Ebola virus matrix protein VP40. Retrieved from University of Giessen Institutional Repository.

- Wikipedia. (n.d.). Methadone.

- ResearchGate. (2015). (PDF) Evaluation on the analytical method - Niacin.

Sources

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]

- 4. targetmol.com [targetmol.com]

- 5. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 8. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 10. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column | SIELC Technologies [sielc.com]

- 11. bevital.no [bevital.no]

- 12. researchgate.net [researchgate.net]

- 13. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Dimethylamino)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of the key physicochemical properties of 6-(dimethylamino)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry. By integrating predicted data with established experimental protocols, this document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules. Our approach is grounded in the principles of scientific rigor, offering not just data, but a framework for its empirical validation.

Molecular Structure and Identification

This compound is a derivative of nicotinic acid, also known as vitamin B3. The core structure consists of a pyridine ring with a carboxylic acid group at the 3-position and a dimethylamino group at the 6-position.

| Identifier | Value | Source |

| IUPAC Name | 6-(Dimethylamino)pyridine-3-carboxylic acid | |

| CAS Number | 82846-28-4 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1] |

| Canonical SMILES | CN(C)c1ccc(C(=O)O)cn1 | |

| Physical Form | Solid, white to off-white | [2] |

Core Physicochemical Properties: A Predictive and Practical Overview

The utility of a molecule in a biological system is intrinsically linked to its physicochemical properties. These parameters dictate its solubility, permeability, and interaction with biological targets. Due to the limited availability of experimental data for this compound, this section presents a combination of computationally predicted values and detailed, field-proven experimental protocols for their determination.

Table of Predicted Physicochemical Properties

| Property | Predicted Value | Experimental Protocol |

| Melting Point (°C) | 205-235 | Capillary Melting Point Determination |

| Boiling Point (°C) | 350-380 | Not applicable (decomposition likely) |

| Aqueous Solubility (logS) | -2.5 to -1.5 | Shake-Flask Solubility Assay |

| pKa (acidic) | 4.0 - 5.0 | Potentiometric Titration |

| pKa (basic) | 2.0 - 3.0 | Potentiometric Titration |

| logP | 0.5 - 1.5 | Shake-Flask Method |

Note: The predicted values are derived from a consensus of various computational models and should be confirmed by experimental data.

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. These methodologies are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, while a broad range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to estimate the melting range.

-

Accurate Determination: For a precise measurement, begin heating at a rate of 10-15 °C per minute until the temperature is approximately 20 °C below the estimated melting point.

-

Slow Heating: Reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility

Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and limited therapeutic efficacy. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Protocol: Shake-Flask Solubility Assay

-

Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Caption: Shake-Flask Method for Solubility Determination.

Ionization Constant (pKa)

Causality: The pKa values of a molecule dictate its ionization state at a given pH. This is crucial for understanding its solubility, permeability across biological membranes, and binding to target proteins. Potentiometric titration is a precise method for determining pKa.

Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and a titrant delivery tube.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a strong base (e.g., NaOH) to determine the acidic pKa. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (or its first derivative).

Caption: Workflow for pKa Determination by Potentiometric Titration.

Partition Coefficient (logP)

Causality: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for logP determination.

Protocol: Shake-Flask Method

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.

-

Partitioning: Prepare a solution of this compound in the aqueous phase. Add a known volume of this solution to a known volume of the n-octanol phase in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Carefully collect samples from both the aqueous and n-octanol phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Caption: Shake-Flask Method for logP Determination.

Conclusion

The physicochemical properties of this compound presented in this guide, a combination of predicted values and established experimental protocols, provide a robust foundation for its further investigation and development. For researchers and drug development professionals, the methodologies detailed herein offer a clear path to empirical validation of these critical parameters. A thorough understanding and experimental confirmation of these properties are indispensable for advancing this and other novel chemical entities through the drug discovery pipeline.

References

-

Rowan's Free Online pKa Calculator. (n.d.). Rowan Scientific. Retrieved January 11, 2026, from [Link]

-

On-line Software - Virtual Computational Chemistry Laboratory. (n.d.). VCCLAB. Retrieved January 11, 2026, from [Link]

-

Online Chemical Modeling Environment. (n.d.). OCHEM. Retrieved January 11, 2026, from [Link]

Sources

synthesis pathways for 6-(dimethylamino)nicotinic acid

An In-depth Technical Guide to the Synthesis of 6-(Dimethylamino)nicotinic Acid

Introduction

This compound is a substituted pyridine carboxylic acid that serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a pyridine core functionalized with both a carboxylic acid and a dimethylamino group, offers multiple points for chemical modification. The strategic placement of the electron-donating dimethylamino group at the 6-position significantly influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid, making it an intriguing scaffold for drug design and development.

This guide provides a comprehensive overview of the principal synthetic pathways to this compound. We will delve into two primary strategies: classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-Catalyzed Cross-Coupling. The discussion will extend beyond procedural steps to explore the underlying chemical principles, the rationale behind experimental choices, and a comparative analysis to guide researchers in selecting the optimal route for their specific applications.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the carbon-nitrogen bond between the pyridine ring and the dimethylamino group as the key disconnection. This strategy points to two commercially viable and chemically robust starting materials: a 6-halonicotinic acid derivative and dimethylamine. This disconnection forms the basis of the two major synthetic strategies detailed in this guide.

Caption: Retrosynthetic disconnection of this compound.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of an electron-withdrawing group like a carboxylic acid. This electronic arrangement makes the positions ortho and para to the ring nitrogen (positions 2, 4, and 6) susceptible to attack by nucleophiles, especially when a good leaving group, such as a halogen, is present at one of these positions.

The synthesis of this compound via SNAr typically employs 6-chloronicotinic acid as the starting material.[1] The chlorine atom at the 6-position serves as an effective leaving group, readily displaced by a potent nucleophile like dimethylamine.

Synthesis of the Precursor: 6-Chloronicotinic Acid

6-Chloronicotinic acid is a versatile intermediate in its own right and can be synthesized from precursors such as isocinchomeronic acid-N-oxide.[1][2] It is a white to light yellow crystalline powder with a melting point of approximately 190°C.[1] Its availability and stability make it an ideal starting point for the SNAr approach.

Workflow for SNAr Synthesis

Caption: Experimental workflow for the SNAr synthesis.

Detailed Experimental Protocol (SNAr)

-

Reagent Preparation: In a sealed pressure vessel equipped with a magnetic stir bar, suspend 6-chloronicotinic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Nucleophile Addition: Add a solution of dimethylamine (typically a 40% aqueous solution or a 2M solution in THF, 2-3 eq) to the suspension. Causality: An excess of the amine nucleophile is used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct.

-

Reaction: Seal the vessel and heat the reaction mixture to a temperature between 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Causality: Heating is necessary to overcome the activation energy of the substitution. DMF is an excellent solvent for this reaction due to its high boiling point and ability to solvate both the polar starting materials and the reaction intermediates.[3]

-

Workup and Isolation: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethylamine.

-

Purification: Redissolve the crude residue in water and acidify with an acid like 2N HCl to a pH of approximately 3-4. This protonates the dimethylamino group and precipitates the zwitterionic product.

-

Final Product: Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] It has become a staple in modern organic synthesis due to its broad substrate scope, functional group tolerance, and often milder reaction conditions compared to traditional methods.[5] This reaction is particularly useful when the SNAr pathway is sluggish or fails due to a poorly activated substrate.

The core of this reaction is a catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6]

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Buchwald-Hartwig)

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or a biaryl phosphine ligand like XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or potassium carbonate, 1.5-2.0 eq). Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The choice of ligand is crucial; bulky, electron-rich phosphine ligands generally accelerate the oxidative addition and reductive elimination steps, improving reaction efficiency.[7]

-

Reagent Addition: Add 6-chloronicotinic acid (1.0 eq) followed by a dry, degassed solvent (e.g., toluene or 1,4-dioxane). Finally, add dimethylamine (as a solution in THF or as dimethylamine hydrochloride salt, 1.2-1.5 eq).

-

Reaction: Heat the mixture, typically between 80-110°C, with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Workup and Isolation: Upon completion, cool the reaction to room temperature and quench with water. If necessary, filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Acidify the aqueous layer with HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography if needed.

Comparative Analysis of Synthetic Pathways

The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including cost, scale, available equipment, and the specific reactivity of the substrate.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Catalyst | None required (reaction is stoichiometric) | Palladium precursor and phosphine ligand required |

| Cost | Generally lower due to the absence of expensive catalysts and ligands. | Higher due to the cost of palladium and specialized ligands. |

| Conditions | Often requires higher temperatures and/or pressure. | Can often be performed at lower temperatures. |

| Atom Economy | Good, but can generate salt byproducts. | High, as it is a catalytic process. |

| Scope/Tolerance | More limited; requires an activated aryl halide. | Very broad; tolerates a wide range of functional groups.[4] |

| Setup | Simpler; can be done in standard laboratory glassware or pressure vessels. | Requires inert atmosphere techniques (e.g., Schlenk line or glovebox). |

| Environmental | Avoids heavy metal waste. | Requires removal and disposal/recycling of palladium catalyst.[5] |

Conclusion

The synthesis of this compound is readily achievable through at least two robust and reliable chemical pathways. The Nucleophilic Aromatic Substitution (SNAr) of 6-chloronicotinic acid represents a classical, cost-effective, and straightforward approach suitable for large-scale production where the starting material is sufficiently activated. For laboratory-scale synthesis, applications requiring milder conditions, or for substrates that are unreactive under SNAr conditions, the Palladium-catalyzed Buchwald-Hartwig amination offers a powerful and versatile alternative. A thorough understanding of the mechanisms and practical considerations of both methods allows researchers and process chemists to make an informed decision that best aligns with their synthetic goals, resources, and environmental considerations.

References

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- de la Torre, A., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(4), 1344-1367. Retrieved from the University of Groningen research portal.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

Sources

The Biological Landscape of Nicotinic Acid Derivatives: A Technical Guide with a Focus on the 6-(Dimethylamino)nicotinic Acid Scaffold

This technical guide provides an in-depth exploration of the diverse biological activities of nicotinic acid derivatives, with a particular focus on the untapped potential of the 6-(dimethylamino)nicotinic acid scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the therapeutic promise of this class of compounds.

Introduction: Beyond Vitamin B3

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of human nutrition and a precursor to the essential coenzymes NAD+ and NADP+. Beyond its physiological role, nicotinic acid has been a subject of pharmacological interest for decades. The journey of nicotinic acid from a simple vitamin to a lead compound in drug discovery is a testament to the power of chemical modification. Through the strategic derivatization of the nicotinic acid core, a multitude of novel compounds with a wide spectrum of biological activities have been synthesized and investigated. These activities span from anticancer and anti-inflammatory to antimicrobial, showcasing the versatility of the pyridine-3-carboxylic acid framework.

This guide will delve into the key biological activities of nicotinic acid derivatives, exploring their mechanisms of action and the structure-activity relationships that govern their potency. A special emphasis will be placed on the this compound scaffold, a relatively underexplored area with the potential for novel therapeutic applications. By understanding the established landscape of nicotinic acid derivatives, we can better envision the future avenues of research for this promising class of molecules.

Synthetic Strategies for Nicotinic Acid Derivatization

The versatility of the nicotinic acid scaffold lies in its amenability to chemical modification at several key positions. The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters, amides, and hydrazides.[1][2] The pyridine ring itself can also be substituted, although this often requires more specialized synthetic approaches.

A general approach to synthesizing a variety of nicotinic acid derivatives begins with the activation of the carboxylic acid, typically by converting it to an acid chloride. This reactive intermediate can then be coupled with a wide range of nucleophiles to generate a library of derivatives. For instance, reaction with alcohols yields esters, while reaction with amines produces amides. Further elaboration of these initial derivatives can lead to more complex heterocyclic systems, such as oxadiazoles and thiadiazoles, which have shown significant biological activities.[1]

Figure 1: General synthetic pathway for nicotinic acid derivatives.

For the specific case of this compound, similar derivatization strategies at the carboxylic acid group are anticipated to be effective. However, the electron-donating nature of the dimethylamino group at the 6-position may influence the reactivity of the pyridine ring and the carboxylic acid, potentially requiring adjustments to reaction conditions.

A Spectrum of Biological Activities

Anticancer Potential: Targeting Tumor Growth and Angiogenesis

A significant body of research has focused on the anticancer properties of nicotinic acid derivatives.[1][3] These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines.[4][5] One of the key mechanisms underlying this activity is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[4] By blocking VEGFR-2, these derivatives can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby inhibiting tumor growth.[4]

One study highlighted a novel nicotinic acid-based compound, 5c, which exhibited potent VEGFR-2 inhibition with an IC50 of 0.068 μM.[4] This compound was also shown to induce apoptosis in cancer cells, as evidenced by a significant increase in caspase-3 levels.[4] The cytotoxic potential of some derivatives has been found to be comparable to or even greater than that of established anticancer drugs like doxorubicin and sorafenib in certain cell lines.[4]

The introduction of a 6-(dimethylamino) group could potentially modulate the anticancer activity. The electron-donating nature of this group might influence the binding affinity of the molecule to target proteins like VEGFR-2. Further research is warranted to synthesize and evaluate this compound derivatives for their anticancer efficacy.

Figure 2: Simplified VEGFR-2 signaling pathway and potential inhibition by nicotinic acid derivatives.

Anti-inflammatory Effects: Modulating the Immune Response

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties.[6] The primary mechanism for the anti-inflammatory effects of nicotinic acid itself is mediated through the G-protein coupled receptor 109A (GPR109A).[7] Activation of GPR109A in immune cells, such as monocytes and macrophages, leads to a reduction in the secretion of pro-inflammatory mediators like TNF-α, interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[7] This effect is independent of prostaglandin pathways.[7]

Furthermore, studies have shown that nicotinic acid can inhibit the NF-κB signaling pathway, a central regulator of inflammation.[7] By reducing the phosphorylation of IKKβ and IκBα, nicotinic acid prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes.[7]

Newly synthesized nicotinic acid derivatives have also been evaluated for their anti-inflammatory activity, with some compounds showing comparable or superior potency to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[6][8] These derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[6]

The presence of a 6-(dimethylamino) substituent could potentially enhance the anti-inflammatory activity by altering the compound's affinity for GPR109A or its ability to penetrate cell membranes and interact with intracellular inflammatory signaling molecules.

| Compound | NO Inhibition (%) | Cell Viability (%) | Reference |

| Ibuprofen | 50.0 ± 2.5 | 100.0 ± 3.2 | [6] |

| Compound 4d | 86.1 ± 0.5 | >95 | [6] |

| Compound 4f | 92.3 ± 0.7 | >95 | [6] |

| Compound 4g | 88.5 ± 0.9 | >95 | [6] |

| Compound 4h | 119.1 ± 0.1 | >95 | [6] |

| Compound 5b | 95.7 ± 0.6 | >95 | [6] |

| Table 1: In vitro anti-inflammatory activity of selected nicotinic acid derivatives compared to ibuprofen.[6] |

Antimicrobial Activity: A Broad Spectrum of Action

Nicotinic acid derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[9][10][11][12][13] The antimicrobial efficacy is often attributed to the core nicotinic acid moiety, which can be further enhanced by the addition of various functional groups.[13]

Derivatives incorporating heterocyclic rings such as 1,3,4-oxadiazole and thiazolidinone have shown significant antibacterial and antifungal properties.[2][9] Some of these compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[10][11] The minimum inhibitory concentrations (MICs) of some derivatives have been found to be in the low micromolar range, indicating their potential as effective antimicrobial drugs.[12]

The mechanism of antimicrobial action is not fully elucidated but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The structural diversity of nicotinic acid derivatives allows for the fine-tuning of their antimicrobial spectrum and potency. The introduction of a 6-(dimethylamino) group could influence the lipophilicity and electronic properties of the molecule, which are critical factors for antimicrobial activity.

Experimental Protocols: A Guide to Biological Evaluation

The following protocols provide a framework for the initial biological evaluation of novel this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

1. Cell Culture:

-

Culture human cancer cell lines (e.g., HCT-116, PC-3, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

2. Compound Preparation:

-

Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM.

-

Prepare serial dilutions of the stock solution in culture media to achieve the desired final concentrations.

3. Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

4. Compound Treatment:

-

Replace the medium with fresh medium containing the serially diluted compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

5. MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: In Vitro Anti-inflammatory Activity (Griess Assay for Nitrite Determination)

This protocol assesses the ability of the compounds to inhibit the production of nitric oxide in LPS-stimulated macrophages.

1. Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Compound Treatment and Stimulation:

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

3. Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

4. Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of inhibition compared to the LPS-stimulated control.

Figure 3: Experimental workflow for the biological evaluation of novel nicotinic acid derivatives.

Conclusion and Future Perspectives

Nicotinic acid derivatives represent a rich and diverse class of compounds with significant therapeutic potential across multiple disease areas. The established anticancer, anti-inflammatory, and antimicrobial activities of these molecules provide a strong foundation for further drug discovery and development efforts. While much has been learned from the study of various substituted nicotinic acids, scaffolds such as this compound remain largely unexplored.

The strategic synthesis and comprehensive biological evaluation of this compound derivatives are crucial next steps. Investigating the impact of the 6-(dimethylamino) substituent on target engagement, cellular activity, and pharmacokinetic properties will be essential in unlocking the full therapeutic potential of this novel subclass. The insights gained from such studies will not only expand our understanding of the structure-activity relationships of nicotinic acid derivatives but may also lead to the identification of new lead compounds for the treatment of cancer, inflammatory disorders, and infectious diseases. The journey from a simple vitamin to a diverse library of bioactive compounds is far from over, and the exploration of novel scaffolds like this compound promises to open new and exciting chapters in this ongoing story.

References

-

Al-Ostath, A., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 26(15), 4627. [Link]

-

Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

-

Al-Masoudi, N. A., et al. (2021). Synthesis and pharmacological evaluation of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives as antimicrobial, antifungal and antitubercular agents. ResearchGate. [Link]

-

Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini reviews in medicinal chemistry, 21(7), 847–882. [Link]

-

Ramalakshmi, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science, 28(2), 145-154. [Link]

-

Tighadouini, S., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Pharmaceutics, 16(8), 1084. [Link]

-

Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis and Study Anti-Inflammatory Activity of Nicotinic Acid Hydrazones. Journal of Medicinal and Chemical Sciences, 4(4), 364-372. [Link]

-

Kadirov, M. K., et al. (2021). Synthesis and Anti-Inflammatory Activity of New Nicotinoyl Amides. ResearchGate. [Link]

-

Witkowski, R., et al. (1981). Synthesis and antiinflammatory activity of 6-oxo-1-(beta-D-ribofuranosyl)nocotinic acid and related derivatives. Journal of medicinal chemistry, 24(7), 863–867. [Link]

-

Asif, M. (2021). Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. ResearchGate. [Link]

-

Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1695. [Link]

-

Nikitina, A. S., et al. (2016). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Medicinal chemistry research, 25(1), 123–134. [Link]

- Van Scott, E. J., & Yu, R. J. (1983). U.S. Patent No. 4,375,545. Washington, DC: U.S.

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. RSC advances, 11(57), 36053–36060. [Link]

-

Asif, M. (2022). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. ResearchGate. [Link]

-

Zhang, J., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(23), 7249. [Link]

-

Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, thrombosis, and vascular biology, 32(3), 669–676. [Link]

-

Kianfar, A. H., et al. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Inorganics, 9(11), 81. [Link]

-

Science.gov. (n.d.). higher anticancer activity: Topics. [Link]

-

Al-Bayati, R. I. H., & Al-Amiery, A. A. (2005). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Iraqi Journal of Science, 46(1), 1-8. [Link]

Sources

- 1. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives | Semantic Scholar [semanticscholar.org]

- 3. benthamscience.com [benthamscience.com]

- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. higher anticancer activity: Topics by Science.gov [science.gov]

- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

A-Z Guide to 6-(Dimethylamino)nicotinic Acid: The Versatile Building Block for Modern Synthesis

Abstract: 6-(Dimethylamino)nicotinic acid has emerged as a highly valuable and versatile heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid on the pyridine scaffold, provide a powerful tool for molecular design. This guide offers an in-depth exploration of its synthesis, physicochemical properties, and core reactivity. We provide detailed, field-tested protocols for its synthesis and subsequent elaboration, with a focus on amide bond formation, a cornerstone reaction in drug development. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for the discerning researcher.

The Strategic Value of the 6-Aminopyridine-3-carboxylic Acid Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The strategic placement of an amino group at the 6-position and a carboxylic acid at the 3-position, as seen in this compound, creates a molecule with three key features for synthetic chemists:

-

A Nucleophilic Handle: The carboxylic acid group is a prime site for derivatization, most commonly through amide bond formation, to introduce a vast array of side chains and build molecular complexity.[1]

-

An Electron-Rich Aromatic Core: The potent electron-donating effect of the 6-dimethylamino group activates the pyridine ring, influencing its reactivity and the physicochemical properties of its derivatives.

-

Modulated Basicity: The pyridine nitrogen offers a site for potential coordination or salt formation, with its basicity fine-tuned by the substituents on the ring.

This combination makes this compound a sought-after intermediate for creating libraries of compounds for high-throughput screening and for the targeted synthesis of complex molecules like histone deacetylase (HDAC) inhibitors.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is critical for reaction design and optimization. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 82846-28-4 | [3][4][5][6] |

| Molecular Formula | C₈H₁₀N₂O₂ | [4] |

| Molecular Weight | 166.18 g/mol | [4] |

| Appearance | Off-white to yellow solid | [4] |

| Purity | ≥98% (typical) | [3] |

| Topological Polar Surface Area | 53.4 Ų | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Storage | Sealed in dry, room temperature conditions | [3] |

Spectroscopic Insights: The structural integrity of this compound can be confirmed by standard spectroscopic methods. Key vibrational frequencies in Fourier-Transform Infrared (FTIR) spectroscopy include characteristic stretches for the C=O of the carboxylic acid (approx. 1700 cm⁻¹), C=C and C=N bonds of the pyridine ring (approx. 1594 cm⁻¹), and C-N stretching (approx. 1303 cm⁻¹).[7] These values are consistent with the expected functional groups on the pyridine scaffold.

Synthesis and Purification Protocol

The most common and reliable synthesis of this compound proceeds from the readily available 6-chloronicotinic acid via a nucleophilic aromatic substitution (SNAAr) reaction with dimethylamine.

Diagram: Synthetic Workflow

Sources

- 1. growingscience.com [growingscience.com]

- 2. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 82846-28-4 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 6-(N,N-Dimethylamino)nicotinic acid | [frontierspecialtychemicals.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

potential therapeutic targets of 6-(dimethylamino)nicotinic acid

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-(dimethylamino)nicotinic acid

Authored by a Senior Application Scientist

Preamble: Unveiling the Therapeutic Potential of a Novel Nicotinic Acid Analogue

Nicotinic acid, a form of vitamin B3, is a cornerstone in the management of dyslipidemia and has a rich pharmacology that extends to cellular metabolism and signaling.[1][2][3] The modification of its core structure offers a tantalizing prospect for developing novel therapeutics with enhanced specificity and efficacy. This guide focuses on this compound, a synthetic analogue of nicotinic acid, and delineates its potential therapeutic targets. While direct experimental data on this specific molecule is nascent, we can infer its likely biological activities based on the well-established roles of nicotinic acid and its derivatives. This document serves as a roadmap for researchers and drug development professionals to explore the therapeutic landscape of this compound.

Section 1: The Nicotinic Acid Receptor Family - A Primary Target for Cardiovascular and Inflammatory Diseases

Nicotinic acid is known to exert many of its effects through the activation of G-protein coupled receptors, most notably the hydroxycarboxylic acid receptor 2 (HCA₂, also known as GPR109A).[1][4] This receptor is highly expressed in adipocytes and immune cells.[1][4]

Mechanism of Action at HCA₂

Activation of HCA₂ in adipocytes inhibits lipolysis, leading to a decrease in free fatty acids and subsequently reduced synthesis of triglycerides and VLDL in the liver.[5] In immune cells, HCA₂ activation has anti-inflammatory effects.[4] The characteristic flushing side-effect of nicotinic acid is also mediated by HCA₂ in Langerhans cells, leading to the release of prostaglandins D₂ and E₂.[5] The dimethylamino group at the 6-position of the pyridine ring in this compound may alter its binding affinity and selectivity for HCA₂ and other related receptors like HCA₃.

Therapeutic Implications

Should this compound prove to be a potent agonist of HCA₂, it could be developed for the treatment of:

-

Dyslipidemia: By reducing LDL and triglycerides while increasing HDL.[2][6]

-

Atherosclerosis: Due to its lipid-modifying and anti-inflammatory properties.[1][4]

-

Inflammatory Diseases: Such as multiple sclerosis or psoriasis, where nicotinic acid has shown potential.[4]

A critical area of investigation would be whether the structural modification reduces the flushing effect, a significant limitation of current nicotinic acid therapies.

Proposed Experimental Workflow: HCA₂ Receptor Activation Assay

Caption: Workflow for assessing the activity of this compound at the HCA₂ receptor.

Section 2: Modulating NAD⁺ Metabolism - A Nexus for Cancer and Neurodegeneration

Nicotinic acid is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular redox reactions, DNA repair, and cell signaling.[2][7] The Preiss-Handler pathway converts nicotinic acid to NAD⁺.[7]

The Role of NAD⁺ in Health and Disease

NAD⁺ is essential for the activity of several enzyme families, including:

-

Poly(ADP-ribose) polymerases (PARPs): Involved in DNA repair.[8][9]

-

Sirtuins: A class of deacetylases that regulate metabolism, inflammation, and aging.[8]

Many cancers exhibit altered NAD⁺ metabolism, making this pathway an attractive therapeutic target.[10][11]

This compound as a Modulator of NAD⁺ Synthesis

The introduction of the dimethylamino group could have several effects on NAD⁺ metabolism:

-

Altered Substrate for NAD⁺ Synthesis: It may be a more or less efficient substrate for the enzymes in the Preiss-Handler pathway, leading to altered intracellular NAD⁺ levels.

-

Inhibition of NAD⁺ Synthesis: The modified structure could act as an antagonist, inhibiting enzymes like nicotinic acid phosphoribosyltransferase (NAPRT), the rate-limiting enzyme in the Preiss-Handler pathway.[11]

-

Differential Effects in Cancer Cells: Some cancer cells are more reliant on the Preiss-Handler pathway for NAD⁺ synthesis, suggesting that a modulator of this pathway could have a therapeutic window.[11]

Proposed Experimental Protocol: Assessing the Impact on Intracellular NAD⁺ Levels

-

Cell Culture: Culture a panel of cancer cell lines with known differences in NAD⁺ metabolism (e.g., high vs. low NAPRT expression).

-

Treatment: Treat cells with varying concentrations of this compound and a positive control (nicotinic acid).

-

Lysis and Extraction: After a defined incubation period, lyse the cells and extract metabolites.

-

NAD⁺ Quantification: Measure intracellular NAD⁺ and NADH levels using a commercially available colorimetric or fluorometric assay kit.

-

Data Analysis: Compare the NAD⁺/NADH ratios in treated versus untreated cells to determine the effect of the compound on NAD⁺ pools.

Hypothetical Data Summary

| Cell Line | NAPRT Expression | Treatment | Intracellular NAD⁺ (µM) |

| OVCAR-3 | High | Vehicle | 1.5 ± 0.2 |

| OVCAR-3 | High | Nicotinic Acid (10 µM) | 2.5 ± 0.3 |

| OVCAR-3 | High | This compound (10 µM) | 0.8 ± 0.1 |

| HT-1080 | Low | Vehicle | 1.2 ± 0.1 |

| HT-1080 | Low | Nicotinic Acid (10 µM) | 1.3 ± 0.2 |

| HT-1080 | Low | This compound (10 µM) | 1.1 ± 0.1 |

Section 3: Targeting PARP and Sirtuins - Implications for Cancer Therapy

Nicotinamide, the amide form of nicotinic acid, is a known inhibitor of both PARPs and sirtuins.[8][12] The structural similarity of this compound to nicotinamide suggests it may also possess inhibitory activity against these enzymes.

PARP Inhibition in Cancer

PARP inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[13][14] By inhibiting PARP, single-strand DNA breaks accumulate and lead to double-strand breaks that cannot be repaired, resulting in synthetic lethality.[14]

Sirtuin Modulation in Disease

Sirtuins are involved in a wide range of cellular processes, and their dysregulation is implicated in cancer, metabolic diseases, and neurodegeneration.[8] Inhibition of certain sirtuins, such as SIRT1, can have anti-cancer effects.[8]

Potential of this compound as a PARP/Sirtuin Inhibitor

The dimethylamino group could enhance the binding of the molecule to the nicotinamide-binding pocket of PARP and sirtuin enzymes, potentially leading to potent inhibition. This would open up therapeutic avenues in oncology, particularly in the context of synthetic lethality and as a chemosensitizer or radiosensitizer.

Proposed Signaling Pathway Diagram

Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]

- 7. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]

- 14. pharmacytimes.com [pharmacytimes.com]

solubility and stability of 6-(dimethylamino)nicotinic acid

An In-depth Technical Guide to the Solubility and Stability of 6-(Dimethylamino)nicotinic Acid

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. It is the bedrock upon which successful formulation, analytical method development, and ultimately, clinical translation are built. This guide is dedicated to this compound, a nicotinic acid derivative of increasing interest.

Our objective is not merely to present data but to provide a cohesive, practical framework for fellow researchers. We will delve into the "why" behind the "how," grounding our protocols in established regulatory principles, such as the International Council for Harmonisation (ICH) guidelines, and sound scientific reasoning. The experimental designs described herein are constructed to be self-validating, ensuring that the data generated is both reliable and meaningful. By synthesizing foundational knowledge of related nicotinic acid compounds with specific insights into this molecule, this guide aims to equip you with the expertise to confidently handle, analyze, and formulate this compound.

Molecular Profile and Physicochemical Characteristics

This compound is a derivative of nicotinic acid (Vitamin B3), characterized by the substitution of a dimethylamino group at the 6-position of the pyridine ring. This structural modification significantly influences its electronic properties, basicity, and, consequently, its solubility and stability profile compared to the parent compound.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 82846-28-4 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | - |

| Appearance | Solid | [1] |

| pKa | (Predicted) ~4.5-5.0 (carboxylic acid), ~2.5-3.0 (pyridine nitrogen) | Inferred |

Note: pKa values are estimated based on the parent nicotinic acid structure and the electronic effects of the dimethylamino group. Experimental determination is recommended for definitive values.

Solubility Profile: A Multifaceted Analysis

Solubility is a critical determinant of a drug candidate's bioavailability and formulability. For an ionizable compound like this compound, solubility is not a single value but a function of the solution's pH and the solvent system employed.

pH-Dependent Aqueous Solubility

The ionization state of this compound changes with pH, directly impacting its interaction with aqueous media.

-

At Low pH (pH < 2): The pyridine nitrogen and the dimethylamino group are likely protonated, and the carboxylic acid is in its neutral form. The molecule carries a net positive charge, which generally favors solubility in water.

-

At Mid-range pH (pH 4-6): The carboxylic acid group deprotonates to form a carboxylate, while the dimethylamino group remains protonated. This results in a zwitterionic form. For many amino acids and related structures, the minimum solubility is observed near the isoelectric point.[2] However, for its hydrochloride salt, the compound is reported to be most stable in the pH 4-6 range, suggesting sufficient solubility for many applications.[3]

-

At High pH (pH > 8): The carboxylic acid is deprotonated (anionic), and the dimethylamino group is neutral. The molecule carries a net negative charge, which typically enhances aqueous solubility.

The pH-solubility profile is crucial for developing oral dosage forms, as the compound will traverse the varying pH environments of the gastrointestinal tract.

Solubility in Organic Solvents

Solubility in organic solvents is essential for purification, synthesis, and the development of non-aqueous formulations. Based on data from the parent compound, nicotinic acid, a general solubility trend can be predicted.[4][5][6]

| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The molecule can engage in hydrogen bonding via its carboxylic acid group and nitrogen atoms. |

| Polar Aprotic | DMSO, Acetonitrile | High (DMSO), Low (Acetonitrile) | Strong dipole-dipole interactions with DMSO are expected. Nicotinic acid itself has low solubility in acetonitrile.[5][6] |

| Non-Polar | Diethyl Ether, Hexane | Very Low | The polar nature of the molecule limits its interaction with non-polar solvents. |

Causality: The addition of the dimethylamino group increases the molecule's overall polarity and potential for hydrogen bonding compared to nicotinic acid, which may enhance solubility in polar solvents. However, in organic solvents, the neutral form of the acid is the dominant species.[4]

Experimental Protocol: Kinetic Solubility Determination

This protocol outlines a standard high-throughput method for determining the kinetic solubility of a compound in a buffered aqueous solution.

Objective: To determine the concentration of the compound in a saturated solution at a specific pH after a defined period.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Sample Preparation:

-

Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Add 198 µL of the desired pH buffer (e.g., pH 2.0, 5.0, 7.4, 9.0) to each well. This creates a 1:100 dilution with a final DMSO concentration of 1%.

-

Seal the plate and shake vigorously at room temperature for 2 hours to allow for equilibration.

-

-

Separation of Undissolved Solid: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

-

Analysis:

-

Carefully transfer an aliquot of the supernatant to a new 96-well analysis plate.

-

Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve prepared in the same buffer/DMSO mixture.

-

Stability Profile: A Forced Degradation Approach

Understanding a molecule's stability is non-negotiable for ensuring safety, efficacy, and appropriate shelf-life. Forced degradation (or stress testing) is a systematic process to identify potential degradation pathways and products, as mandated by ICH guidelines.[7] These studies are fundamental to developing stability-indicating analytical methods.

The general workflow for a forced degradation study is as follows:

Hydrolytic Stability

Hydrolysis is a common degradation pathway. Testing is performed at the extremes of pH to accelerate reactions that might occur over a product's shelf-life.

-

Acidic Conditions: Under strong acid and heat, the dimethylamino group could potentially undergo hydrolysis to yield 6-hydroxynicotinic acid, although this is generally a stable group.

-

Basic Conditions: Saponification of esters is a classic example of base-catalyzed hydrolysis, but this compound lacks such a labile group. The primary structure is expected to be relatively stable.

-